

# BNT314: A Technical Overview of a Novel EpCAMx4-1BB Bispecific Antibody

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BNT314, also known as GEN1059, is an investigational bispecific antibody being co-developed by BioNTech and Genmab. It is designed to bridge epithelial cell adhesion molecule (EpCAM)-expressing tumor cells with 4-1BB (CD137)-expressing T cells, thereby providing a potent co-stimulatory signal to the T cells to enhance their anti-tumor activity. This document provides an in-depth technical guide on the discovery and development history of BNT314, based on publicly available data.

#### **Core Tenets of BNT314**

- Dual Targeting: BNT314 simultaneously engages EpCAM, a tumor-associated antigen frequently overexpressed on a variety of solid tumors, and 4-1BB, a key co-stimulatory receptor on activated T cells.
- Conditional Agonism: The 4-1BB agonistic activity of BNT314 is dependent on its binding to EpCAM on tumor cells. This conditional activation is designed to minimize systemic immune activation and potential off-tumor toxicities.
- Synergistic Potential: Preclinical data suggests a synergistic anti-tumor effect when BNT314 is combined with checkpoint inhibitors, such as anti-PD-1 antibodies.



## **Mechanism of Action**

BNT314 is an Fc-inert bispecific antibody that crosslinks EpCAM on tumor cells with the 4-1BB receptor on T cells.[1] This crosslinking mimics the natural clustering of 4-1BB receptors, leading to a potent co-stimulatory signal within the tumor microenvironment. This targeted activation of T cells is intended to enhance their proliferation, cytokine production, and cytotoxic activity against tumor cells.





Click to download full resolution via product page

Caption: Mechanism of action of BNT314.



## **Preclinical Development**

Preclinical studies have demonstrated that BNT314 enhances T-cell activation, proliferation, and effector functions in vitro. In vivo studies have shown its potential to promote antitumor activity. A key finding from preclinical models is the enhanced anti-tumor activity of BNT314 when used in combination with PD-1 inhibition, suggesting a synergistic effect.[1] This combination has shown the ability to delay tumor outgrowth and prolong survival in murine tumor models that are unresponsive to either single agent.

## **Preclinical Data Summary**

While specific quantitative data from preclinical studies are not yet publicly available, the following table summarizes the qualitative findings.

| Assay Type                      | Key Findings                                                                                                          | Quantitative Data Availability |  |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------|--|
| In Vitro T-Cell Activation      | Enhanced T-cell activation, proliferation, and effector functions.                                                    | Not Publicly Available         |  |
| Ex Vivo Human Tumor<br>Explants | Potentiation of T-cell effector functions, particularly in combination with PD-1 blockade.                            | Not Publicly Available         |  |
| In Vivo Murine Tumor Models     | Anti-tumor activity, delayed tumor outgrowth, and prolonged survival, especially in combination with PD-1 inhibition. | Not Publicly Available         |  |

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of BNT314 have not been publicly disclosed. However, the following are generalized protocols for key assays used in the preclinical development of similar bispecific antibodies.

In Vitro T-Cell Activation Assay (Generalized Protocol)



- Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with EpCAM-positive tumor cells.
- Treatment: Addition of BNT314 at various concentrations.
- Incubation: Incubation of the co-culture for 24-72 hours.
- Readout:
  - T-cell proliferation: Assessed by CFSE dilution or similar methods using flow cytometry.
  - $\circ$  Cytokine production: Measurement of cytokines such as IFN- $\gamma$  and TNF- $\alpha$  in the supernatant by ELISA or multiplex bead array.
  - Cytotoxicity: Quantification of tumor cell lysis using methods like lactate dehydrogenase
    (LDH) release assays or flow cytometry-based killing assays.

In Vivo Xenograft Mouse Model (Generalized Protocol)

- Tumor Implantation: Subcutaneous implantation of EpCAM-expressing human tumor cells into immunodeficient mice (e.g., NSG mice).
- T-cell Transfer: Intravenous or intraperitoneal injection of human PBMCs or isolated T cells.
- Treatment: Administration of BNT314 (and combination agents, if applicable) via a suitable route (e.g., intravenously) at various dose levels and schedules.
- Monitoring:
  - Tumor growth: Regular measurement of tumor volume using calipers.
  - Survival: Monitoring of animal survival over time.
  - Pharmacodynamics: Analysis of immune cell populations and activation markers in peripheral blood and tumor tissue by flow cytometry or immunohistochemistry at the end of the study.





Click to download full resolution via product page

Caption: Generalized preclinical development workflow for BNT314.



## **Clinical Development**

BNT314 is currently being evaluated in early-phase clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.



| Trial Identifier | Phase     | Title                                                                                                                                                                                                                                                        | Interventions                      | Target<br>Population            |
|------------------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|---------------------------------|
| NCT06150183      | Phase 1/2 | A first-in-human, open-label, dose escalation trial with expansion cohorts to evaluate the safety and preliminary efficacy of BNT314 in monotherapy and in combination with an immune checkpoint inhibitor in patients with advanced malignant solid tumors. | BNT314,<br>Pembrolizumab           | Advanced solid<br>tumors        |
| NCT07079631      | Phase 1/2 | A study to test if BNT314 in combination with BNT327 and chemotherapy is beneficial and safe for patients with advanced colorectal cancer.                                                                                                                   | BNT314,<br>BNT327,<br>Chemotherapy | Metastatic<br>colorectal cancer |

## Conclusion



BNT314 is a promising bispecific antibody that leverages the co-stimulatory potential of 4-1BB in an EpCAM-dependent manner to drive anti-tumor immunity. Preclinical data supports its mechanism of action and provides a rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies. The ongoing Phase 1/2 clinical trials will be crucial in determining the safety and efficacy of this novel therapeutic approach for patients with advanced solid tumors. Further disclosure of quantitative preclinical and clinical data will be essential for a comprehensive understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Trial Data: BioNTech Lung Cancer Drug Shows Promise at AACR 2025 | BNTX Stock News [stocktitan.net]
- To cite this document: BenchChem. [BNT314: A Technical Overview of a Novel EpCAMx4-1BB Bispecific Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612180#discovery-and-development-history-of-bnt314]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com